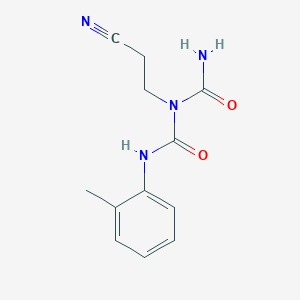
N-(2-Cyanoethyl)-2-methyl-N'-phenylimidodicarbonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret is an organic compound with a complex structure that includes a cyanoethyl group, a methyl group, and a phenyl group attached to a biuret core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-cyanoethylamine with methyl isocyanate and phenyl isocyanate. The reaction is usually carried out in an inert solvent such as acetonitrile, under reflux conditions, to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of 1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the biuret core can form hydrogen bonds with various biological molecules. These interactions can affect biochemical pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Cyanoethyl)-3-methylbiuret: Lacks the phenyl group, which may affect its reactivity and applications.
1-(2-Cyanoethyl)-5-phenylbiuret: Lacks the methyl group, which can influence its chemical properties.
3-Methyl-5-phenylbiuret:
Uniqueness
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret is unique due to the presence of all three functional groups (cyanoethyl, methyl, and phenyl) attached to the biuret core
Eigenschaften
CAS-Nummer |
76267-35-1 |
|---|---|
Molekularformel |
C12H14N4O2 |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
1-carbamoyl-1-(2-cyanoethyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C12H14N4O2/c1-9-5-2-3-6-10(9)15-12(18)16(11(14)17)8-4-7-13/h2-3,5-6H,4,8H2,1H3,(H2,14,17)(H,15,18) |
InChI-Schlüssel |
AUFNMXMZYYCZHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)N(CCC#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


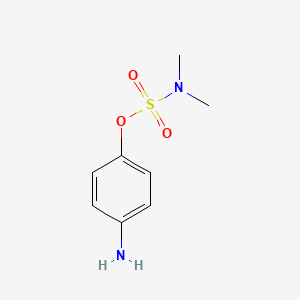
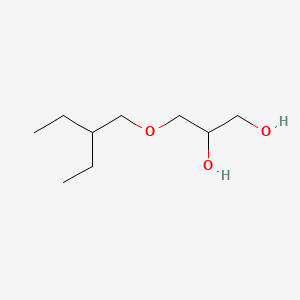

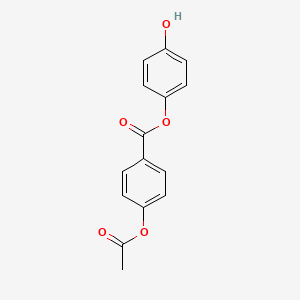
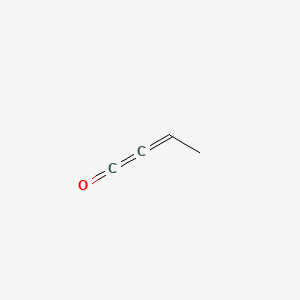
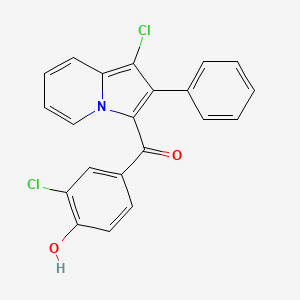

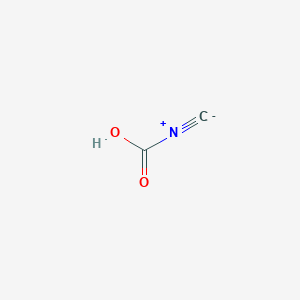
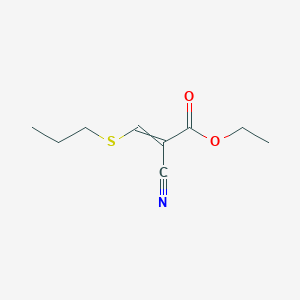
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
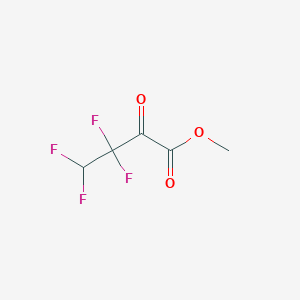

![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
